3-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]carbamoyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
Overview
Description
3-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]carbamoyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that combines an indole moiety, a sulfonyl group, and a bicyclic system, making it an interesting subject for chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]carbamoyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the indole moiety: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Introduction of the sulfonyl group: This step involves the sulfonylation of the indole derivative using a sulfonyl chloride in the presence of a base such as pyridine.
Coupling with the bicyclic system: The final step involves the coupling of the sulfonylated indole with the bicyclic system, which can be achieved through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry, which allows for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
3-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]carbamoyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under appropriate conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Indole-2,3-dione derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]carbamoyl}-7-oxabicyclo[22
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: It may have potential as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]carbamoyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The indole moiety may play a key role in binding to these targets, while the sulfonyl group and bicyclic system may contribute to the compound’s overall stability and specificity.
Comparison with Similar Compounds
Similar Compounds
3-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]carbamoyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid: can be compared to other indole derivatives, such as indomethacin and tryptophan.
Sulfonyl-containing compounds: Similar compounds include sulfonamides and sulfonylureas.
Uniqueness
The uniqueness of this compound lies in its combination of an indole moiety, a sulfonyl group, and a bicyclic system. This unique structure may confer specific properties, such as enhanced binding affinity or stability, that are not present in other similar compounds.
Properties
IUPAC Name |
3-[[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]carbamoyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O6S/c25-21(19-17-9-10-18(30-17)20(19)22(26)27)23-14-5-7-15(8-6-14)31(28,29)24-12-11-13-3-1-2-4-16(13)24/h1-8,17-20H,9-12H2,(H,23,25)(H,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMCAWSJJLJRQOM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C(C1O2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C54)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.